molecular formula C21H21N3O2S B304097 2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B304097
M. Wt: 379.5 g/mol
InChI Key: ODTVTKNTHDWUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a thienyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyridine with a thienyl ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents like methanol or toluene, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHYL-N-(6-METHYLPYRIDIN-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE lies in its combination of a thienyl group with a hexahydroquinoline core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H21N3O2S/c1-12-5-3-8-17(22-12)24-21(26)18-13(2)23-15-6-4-7-16(25)20(15)19(18)14-9-10-27-11-14/h3,5,8-11,19,23H,4,6-7H2,1-2H3,(H,22,24,26)

InChI Key

ODTVTKNTHDWUIX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CSC=C4)C(=O)CCC3)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CSC=C4)C(=O)CCC3)C

Origin of Product

United States

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